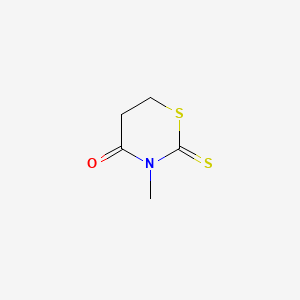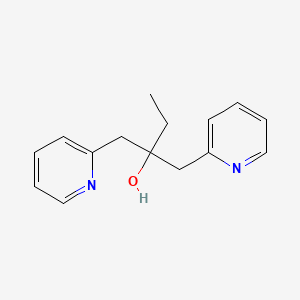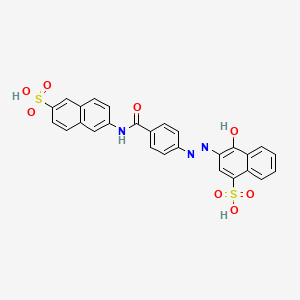
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features multiple aromatic rings and sulfonic acid groups, contributing to its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid typically involves a multi-step process. The key steps include:
Diazotization: This involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a naphthalenesulfonic acid derivative, to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. The azo bond in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the active component is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenesulfonic acid derivatives: These compounds share similar structural features but differ in their functional groups and applications.
Azo dyes: A broad class of compounds with similar azo bonds but varying in their substituents and properties.
Uniqueness
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid stands out due to its unique combination of sulfonic acid groups and azo linkage, providing exceptional solubility, stability, and versatility in various applications.
Propriétés
Numéro CAS |
7355-44-4 |
|---|---|
Formule moléculaire |
C27H19N3O8S2 |
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C27H19N3O8S2/c31-26-23-4-2-1-3-22(23)25(40(36,37)38)15-24(26)30-29-19-9-5-16(6-10-19)27(32)28-20-11-7-18-14-21(39(33,34)35)12-8-17(18)13-20/h1-15,31H,(H,28,32)(H,33,34,35)(H,36,37,38) |
Clé InChI |
YTRLKPMFDHYCRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


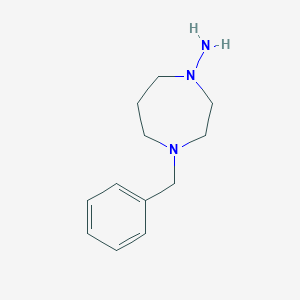
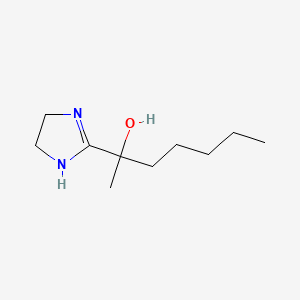


![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
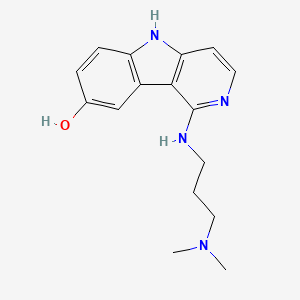
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)




